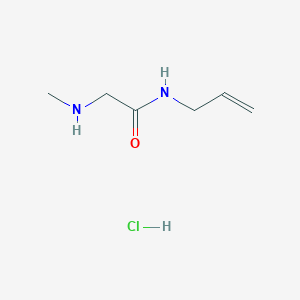
N-Allyl-2-(methylamino)acetamide hydrochloride
Vue d'ensemble
Description
N-Allyl-2-(methylamino)acetamide hydrochloride, also known as NAMA-HCl, is an organic compound that has recently become of interest to scientists due to its diverse range of applications. This compound is an amide derivative of allyl alcohol, which is a hydrochloride salt of N-Allyl-2-(methylamino)acetamide. NAMA-HCl has been used in various scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It has also been studied for its biochemical and physiological effects and its potential to be used in laboratory experiments. In
Applications De Recherche Scientifique
N-Allyl-2-(methylamino)acetamide hydrochloride has been used in various scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. In addition, N-Allyl-2-(methylamino)acetamide hydrochloride has been used in the study of the interactions between drugs and receptors in the body, and in the study of the biochemical and physiological effects of drugs on the body.
Mécanisme D'action
N-Allyl-2-(methylamino)acetamide hydrochloride acts as an amide-based prodrug, which means that it is converted into an active drug form once it enters the body. It is converted into an active form by the action of enzymes in the body, which break down the amide bond and release the active drug form. This active drug form then binds to specific receptors in the body, which triggers a series of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
N-Allyl-2-(methylamino)acetamide hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties, and to be effective in the treatment of depression and anxiety. In addition, it has been shown to have a positive effect on the cardiovascular system, and to be useful in the treatment of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-Allyl-2-(methylamino)acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easier to handle and store. It is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to using N-Allyl-2-(methylamino)acetamide hydrochloride in laboratory experiments. It is a relatively new compound, so there is limited information available on its safety and toxicity. In addition, it is difficult to accurately measure its concentration, which can lead to inaccurate results.
Orientations Futures
N-Allyl-2-(methylamino)acetamide hydrochloride has a wide range of potential applications in the scientific research field. It could be used to develop new drugs, to study the interactions between drugs and receptors in the body, and to study the biochemical and physiological effects of drugs on the body. It could also be used to develop new organic compounds, such as amino acids, peptides, and nucleotides. In addition, N-Allyl-2-(methylamino)acetamide hydrochloride could be used to study the effects of different environmental conditions on the body, and to study the effects of different drugs on the body. Finally, N-Allyl-2-(methylamino)acetamide hydrochloride could be used to develop new methods of drug delivery, such as transdermal patches and inhalers.
Propriétés
IUPAC Name |
2-(methylamino)-N-prop-2-enylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5-7-2;/h3,7H,1,4-5H2,2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBMTUMEOOEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-(methylamino)acetamide hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)
![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)
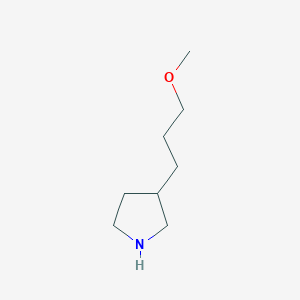
![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)
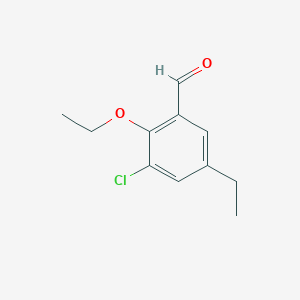

![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1423977.png)
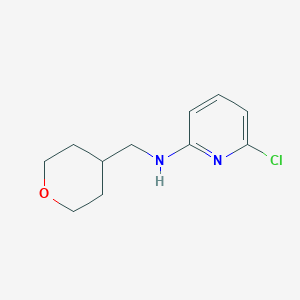
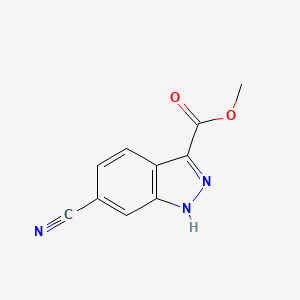
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
![Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423983.png)